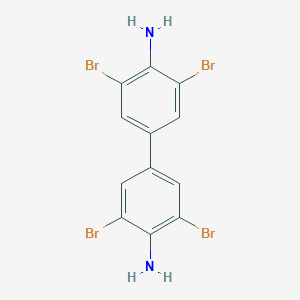

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl is a brominated aromatic amine compound It is characterized by the presence of four bromine atoms and two amino groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl typically involves the bromination of aniline derivatives. One common method is the bromination of 4-aminoaniline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process includes bromination, purification, and crystallization steps to obtain high-purity this compound. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-3,5-dibromophenylacetic acid

- N-(4-Amino-3,5-dibromophenyl)acetamide

- Ethyl (4-amino-3,5-dibromophenyl)acetate

Uniqueness

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl is unique due to the presence of four bromine atoms and two amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. Its specific substitution pattern on the benzene ring also contributes to its unique properties and applications.

Biologische Aktivität

4,4'-Diamino-3,3',5,5'-tetrabromobiphenyl (commonly referred to as TBBP-A) is a polybrominated biphenyl compound that has garnered attention due to its widespread use as a flame retardant and its potential biological effects. This article aims to provide a comprehensive overview of the biological activity of TBBP-A, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

TBBP-A is characterized by its tetrabrominated biphenyl structure with two amino groups at the para positions. The presence of bromine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of TBBP-A is primarily mediated through its interaction with various cellular pathways:

- Aryl Hydrocarbon Receptor (AhR) Pathway : TBBP-A can activate the AhR pathway, which is involved in the regulation of xenobiotic metabolism. This activation leads to the expression of cytochrome P450 enzymes that metabolize various compounds, potentially resulting in toxic effects on liver function and hormone balance .

- Thyroid Hormone Disruption : Research indicates that TBBP-A may disrupt thyroid hormone transport by displacing thyroxine (T4) from transthyretin (TTR), leading to altered serum levels of thyroid hormones. This disruption can have significant implications for metabolic processes and development .

- Vitamin A Metabolism : TBBP-A has been shown to affect vitamin A metabolism by inducing cytochrome P450-dependent enzymes, which are crucial for the metabolism and excretion of retinoids. This could result in decreased liver concentrations of retinol and retinyl esters .

Toxicological Effects

The toxicological profile of TBBP-A reveals several concerning effects:

- Cytotoxicity : In vitro studies have demonstrated that TBBP-A exhibits cytotoxic effects on various cell lines, indicating potential carcinogenic properties. The compound's IC50 values suggest significant toxicity at relatively low concentrations .

- Endocrine Disruption : The ability of TBBP-A to interfere with endocrine functions raises concerns about its long-term effects on human health and wildlife. Studies have linked exposure to polybrominated biphenyls with developmental and reproductive toxicity .

Case Studies

Several studies provide insights into the biological activity and environmental impact of TBBP-A:

- Study on Aquatic Toxicity : A study assessed the impact of TBBP-A on aquatic organisms, revealing a no-observed-effect concentration (NOEC) lower than 0.01 mg/L. This highlights the compound's potential risk to aquatic ecosystems .

- Long-term Exposure Effects : Research involving chronic exposure in animal models indicated significant alterations in thyroid hormone levels and vitamin A metabolism after prolonged administration of TBBP-A. These findings underscore the need for further investigation into the long-term health implications of exposure .

- Comparative Analysis with Similar Compounds : Comparative studies with other brominated compounds suggest that TBBP-A has unique toxicological properties due to its specific bromination pattern, which influences both its biological activity and environmental persistence .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C12H8Br4N2 |

| IC50 (Cytotoxicity) | <10 μM |

| NOEC (Aquatic Toxicity) | <0.01 mg/L |

| BCF (Bioconcentration Factor) | >2000 |

Eigenschaften

IUPAC Name |

4-(4-amino-3,5-dibromophenyl)-2,6-dibromoaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br4N2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHPNOMIXIEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C2=CC(=C(C(=C2)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.